N-(4-Ethoxy-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidin-2-yl)acetamide N-(4-Ethoxy-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidin-2-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 917760-02-2
VCID: VC17325311
InChI: InChI=1S/C17H15FN4O2/c1-3-24-16-15-14(21-17(22-16)19-10(2)23)9-8-13(20-15)11-4-6-12(18)7-5-11/h4-9H,3H2,1-2H3,(H,19,21,22,23)
SMILES:
Molecular Formula: C17H15FN4O2
Molecular Weight: 326.32 g/mol

N-(4-Ethoxy-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidin-2-yl)acetamide

CAS No.: 917760-02-2

Cat. No.: VC17325311

Molecular Formula: C17H15FN4O2

Molecular Weight: 326.32 g/mol

* For research use only. Not for human or veterinary use.

N-(4-Ethoxy-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidin-2-yl)acetamide - 917760-02-2

Specification

CAS No. 917760-02-2
Molecular Formula C17H15FN4O2
Molecular Weight 326.32 g/mol
IUPAC Name N-[4-ethoxy-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidin-2-yl]acetamide
Standard InChI InChI=1S/C17H15FN4O2/c1-3-24-16-15-14(21-17(22-16)19-10(2)23)9-8-13(20-15)11-4-6-12(18)7-5-11/h4-9H,3H2,1-2H3,(H,19,21,22,23)
Standard InChI Key ZSNWYWTUSFNETD-UHFFFAOYSA-N
Canonical SMILES CCOC1=NC(=NC2=C1N=C(C=C2)C3=CC=C(C=C3)F)NC(=O)C

Introduction

Molecular Data

  • IUPAC Name: N-[4-ethoxy-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidin-2-yl]acetamide

  • Molecular Formula: C17H15FN4O2

  • Molecular Weight: 326.32 g/mol

  • CAS Number: 917760-02-2

Structural Features

The compound consists of:

  • A pyrido[3,2-d]pyrimidine core.

  • A 4-fluorophenyl substituent at the 6-position.

  • An ethoxy group at the 4-position.

  • An acetamide functional group attached to the 2-position.

Chemical Identifiers

  • InChIKey: ZSNWYWTUSFNETD-UHFFFAOYSA-N

  • SMILES: CCOC1=NC(=NC2=C1N=C(C=C2)C3=CC=C(C=C3)F)NC(=O)C

Synthesis

The synthesis of N-(4-Ethoxy-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidin-2-yl)acetamide typically involves multi-step reactions starting from pyrido[3,2-d]pyrimidine derivatives. Key steps include:

  • Substitution reactions to introduce the ethoxy group at the 4-position.

  • Coupling reactions to attach the fluorophenyl group.

  • Amidation to form the acetamide moiety.

Further details on specific reagents and conditions were not provided in the available data but are crucial for precise replication.

Pharmacological Interest

The pyrido[3,2-d]pyrimidine scaffold is known for its biological activity, often serving as a backbone for kinase inhibitors and other therapeutic agents . The fluorophenyl group enhances binding affinity in biological systems due to its electron-withdrawing properties.

Research Significance

Compounds with similar structures have been explored for:

  • Anti-inflammatory activity through molecular docking studies targeting enzymes like lipoxygenases .

  • Anti-cancer properties as inhibitors of receptor tyrosine kinases (e.g., VEGFR-2) .

While specific biological studies on this compound were not available, its structural similarity to known bioactive molecules suggests potential for further investigation.

Comparison with Related Compounds

Compound NameMolecular FormulaMolecular WeightKey Functional GroupsApplications
N-(4-Ethoxy-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidin-2-yl)acetamideC17H15FN4O2326.32 g/molEthoxy, fluorophenyl, acetamidePotential kinase inhibitor
N-(3-Cyano-benzothiophene derivatives)Varies~350 g/molCyano, thiopheneAnti-inflammatory agents
N4-substituted pyrrolo[2,3-d]pyrimidinesVaries~300 g/molPhenyl, amineVEGFR inhibitors

Future Directions

To fully explore the potential of N-(4-Ethoxy-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidin-2-yl)acetamide:

  • Biological Assays: Evaluate its activity against specific biological targets such as kinases or inflammatory enzymes.

  • Docking Studies: Perform computational studies to predict binding affinity and selectivity.

  • Structure Optimization: Modify functional groups to enhance solubility and potency.

These steps will help determine whether this compound can serve as a lead molecule for drug development.

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